1-Amino-4-methoxybutan-2-ol;hydrochloride
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Overview
Description
1-Amino-4-methoxybutan-2-ol;hydrochloride is a chemical compound with the molecular formula C5H13NO2·HCl. It is a white crystalline powder that is soluble in water and ethanol . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methoxybutan-2-ol;hydrochloride typically involves the reaction of 4-methoxybutan-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-100°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methoxybutan-2-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-Amino-4-methoxybutan-2-ol;hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that exert biological effects. It may also interact with receptors or other proteins, modulating their activity and resulting in various physiological responses .
Comparison with Similar Compounds
1-Amino-4-methoxybutan-2-ol;hydrochloride can be compared with other similar compounds, such as:
1-Amino-4-methoxybutane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
4-Methoxybutan-2-amine: Similar structure but without the hydroxyl group, leading to different biological activity.
1-Amino-4-hydroxybutan-2-ol: Similar structure but without the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-amino-4-methoxybutan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-8-3-2-5(7)4-6;/h5,7H,2-4,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXTVRBLZLPBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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